molecular formula C9H9NO3S B2771894 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid CAS No. 1326813-29-9

5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid

Cat. No.: B2771894
CAS No.: 1326813-29-9
M. Wt: 211.24
InChI Key: YXYZOOYAJWPNSW-UHFFFAOYSA-N
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Description

5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid is a complex organic compound belonging to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound features a thiophene ring, a methyl group, and a carboxylic acid functional group, making it a versatile molecule in various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with thiophene-2-carboxylic acid as the starting material.

  • Formation of Isoxazole Ring: The thiophene-2-carboxylic acid undergoes cyclization with hydroxylamine to form the isoxazole ring.

  • Methylation: The isoxazole ring is then methylated at the appropriate position to introduce the methyl group.

  • Carboxylation: Finally, the carboxylic acid group is introduced through a carboxylation reaction.

Industrial Production Methods: Industrial production of this compound involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of catalysts, specific reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Types of Reactions:

  • Reduction: Reduction reactions may involve the addition of hydrogen or the removal of oxygen atoms.

  • Substitution: Substitution reactions can occur at various positions on the isoxazole ring, often involving the replacement of a hydrogen atom with another functional group.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various reagents can be used depending on the desired substitution, such as halogens for halogenation reactions.

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may have different functional groups.

  • Substitution Products: Substituted isoxazole derivatives with different functional groups at specific positions.

Scientific Research Applications

Chemistry: This compound is used in the synthesis of other complex molecules and as a building block in organic synthesis. Biology: Medicine: The compound may be explored for its medicinal properties, including its potential use in treating various diseases. Industry: It can be used in the production of materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 5-Methyl-3-(thiophen-2-yl)-4,5-dihydroisoxazole-5-carboxylic acid exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors in biological systems, leading to various physiological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

  • Thiophene Derivatives: Other thiophene-based compounds with similar structures and functional groups.

  • Isoxazole Derivatives: Other isoxazole derivatives with different substituents and functional groups.

Uniqueness: This compound is unique due to its specific combination of a thiophene ring, a methyl group, and a carboxylic acid group, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

5-methyl-3-thiophen-2-yl-4H-1,2-oxazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3S/c1-9(8(11)12)5-6(10-13-9)7-3-2-4-14-7/h2-4H,5H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXYZOOYAJWPNSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=NO1)C2=CC=CS2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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